![molecular formula C20H25N5O2 B5508839 2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5508839.png)
2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves multi-component reactions (MCRs), including the one-pot synthesis approach. For example, derivatives have been synthesized from barbituric acid, aromatic aldehydes, and ethyl 4,4,4-trifluoro-3-oxobutanoate via a one-pot MCR, catalyzed by Et3N. This method demonstrates the efficiency and flexibility of synthesizing complex diazaspiro[5.5]undecane derivatives, potentially applicable to the synthesis of 2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one (Jia Li et al., 2014).
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives exhibit complex molecular structures, often elucidated through X-ray crystallography and NMR spectroscopy. The structural analysis reveals the spirocyclic nature of these compounds, with two cyclic systems connected at a single carbon atom. The molecular structure of similar compounds has been determined, showcasing the intricate arrangement of atoms and the spatial configuration crucial for understanding the compound's reactivity and properties (M. B. Peori et al., 1998).
Chemical Reactions and Properties
The chemical reactivity of diazaspiro[5.5]undecane derivatives includes their participation in various reactions, such as Michael addition reactions. These compounds can serve as precursors for further functionalization and modification, leading to a wide range of derivatives with diverse chemical properties. The reactions often involve the interaction with nucleophiles or electrophiles, demonstrating the compound's versatility in synthetic chemistry (K. Aggarwal et al., 2014).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel Synthesis Methods : A study by Li et al. (2014) explores the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives through a one-pot, multi-component reaction, highlighting a new method for creating similar compounds (Li et al., 2014).
- Characterization and Analysis : Ahmed et al. (2012) synthesized a series of 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, providing insight into the structural and spectral properties of these compounds (Ahmed et al., 2012).
Applications in Medicinal Chemistry
- Potential in Treating Respiratory Diseases : Research by Norman (2007) identifies derivatives of 3,9-diazaspiro[5.5]undecane as potential CCR8 antagonists, useful in treating chemokine-mediated diseases, especially respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).
- Antihypertensive Screening : Clark et al. (1983) studied 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive properties, revealing the potential of these compounds in managing hypertension (Clark et al., 1983).
Advanced Materials and Catalysis
- Microwave-Assisted Solid-Phase Synthesis : Macleod et al. (2006) report on the microwave-assisted solid-phase synthesis of 3,9-diazaspiro[5.5]undecanes, demonstrating innovative methods in chemical synthesis and potential applications in material science (Macleod et al., 2006).
- Trifluoromethyl Heterocycles Synthesis : Honey et al. (2012) present a versatile method for creating a range of trifluoromethyl heterocycles, which could have implications in developing new materials with unique properties (Honey et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-ethyl-8-[4-(1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-2-23-12-20(10-8-18(23)26)9-3-11-24(13-20)19(27)16-4-6-17(7-5-16)25-14-21-22-15-25/h4-7,14-15H,2-3,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPRGTKBGNXPTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCCN(C2)C(=O)C3=CC=C(C=C3)N4C=NN=C4)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-8-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.